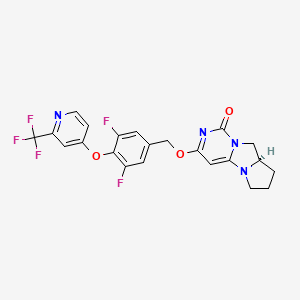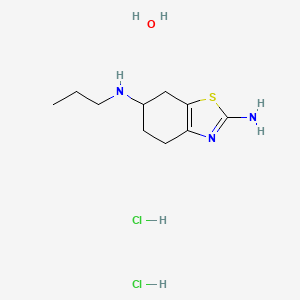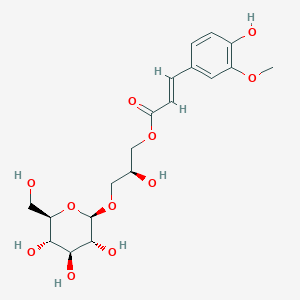
Lp-PLA2-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lp-PLA2-IN-16 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques and is a target for therapeutic interventions in cardiovascular diseases and other inflammatory conditions .
准备方法
化学反应分析
Lp-PLA2-IN-16 undergoes various chemical reactions, including hydrolysis and oxidation. The enzyme Lp-PLA2 hydrolyzes oxidized phosphatidylcholine to produce lysophosphatidylcholine, a pro-inflammatory molecule . Common reagents used in these reactions include oxidized phospholipids and specific inhibitors that target the enzyme’s active site . The major products formed from these reactions are lysophosphatidylcholine and other oxidized lipid derivatives .
科学研究应用
Lp-PLA2-IN-16 has a wide range of scientific research applications. It is used in studies related to cardiovascular diseases, where it helps in understanding the role of Lp-PLA2 in atherosclerosis and plaque formation . In the field of medicine, it is being investigated for its potential in treating Alzheimer’s disease and other neuroinflammatory conditions . Additionally, it has applications in cancer research, where it is used to study the role of Lp-PLA2 in lipid metabolism and ferroptosis .
作用机制
The mechanism of action of Lp-PLA2-IN-16 involves the inhibition of the Lp-PLA2 enzyme. Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense low-density lipoprotein, which is susceptible to oxidative modification . By inhibiting Lp-PLA2, this compound prevents the formation of lysophosphatidylcholine and other pro-inflammatory molecules, thereby reducing inflammation and the risk of atherosclerosis .
相似化合物的比较
Lp-PLA2-IN-16 is similar to other Lp-PLA2 inhibitors such as Darapladib and Rilapladib . Darapladib, for example, is primarily used in cardiovascular research, while Rilapladib has broader applications in inflammatory conditions .
Conclusion
This compound is a promising compound with significant potential in various fields of scientific research. Its ability to inhibit Lp-PLA2 makes it a valuable tool in the study of cardiovascular diseases, neuroinflammatory conditions, and cancer. Further research and development are needed to fully understand its mechanisms and potential therapeutic applications.
属性
分子式 |
C22H17F5N4O3 |
|---|---|
分子量 |
480.4 g/mol |
IUPAC 名称 |
(6R)-11-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-2,8,10-triazatricyclo[6.4.0.02,6]dodeca-1(12),10-dien-9-one |
InChI |
InChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m1/s1 |
InChI 键 |
VYMXZQQIOZTTMU-CYBMUJFWSA-N |
手性 SMILES |
C1C[C@@H]2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
规范 SMILES |
C1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11933703.png)
![3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)
![(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)

![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)
![(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11933724.png)


![[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B11933740.png)
![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)

![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)
